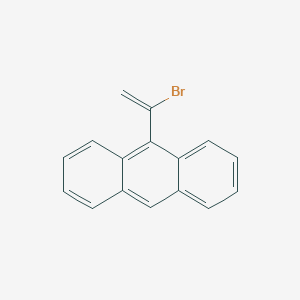
9-(1-Bromovinyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1-Bromovinyl)anthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a bromovinyl group at the 9th position of the anthracene structure introduces unique chemical properties, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(1-Bromovinyl)anthracene typically involves the bromination of 9-vinylanthracene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 9-(1-Bromovinyl)anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The bromovinyl group can be reduced to a vinyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 9-(1-substituted-vinyl)anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of 9-vinylanthracene.
Wissenschaftliche Forschungsanwendungen
9-(1-Bromovinyl)anthracene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules. It is also studied for its photophysical properties.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 9-(1-Bromovinyl)anthracene largely depends on its interaction with other molecules. The bromovinyl group can participate in various chemical reactions, altering the electronic properties of the anthracene core. This can affect the compound’s ability to absorb and emit light, making it useful in photophysical applications. Additionally, the compound’s structure allows it to interact with biological molecules, potentially influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
9-Vinylanthracene: Lacks the bromine atom, making it less reactive in substitution reactions.
9-Bromoanthracene: Contains a bromine atom but lacks the vinyl group, affecting its reactivity and photophysical properties.
9,10-Dibromoanthracene: Contains two bromine atoms, leading to different reactivity patterns.
Uniqueness: 9-(1-Bromovinyl)anthracene is unique due to the presence of both a bromine atom and a vinyl group at the 9th position. This combination allows for a diverse range of chemical reactions and applications, particularly in fields requiring specific photophysical properties .
Eigenschaften
Molekularformel |
C16H11Br |
|---|---|
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
9-(1-bromoethenyl)anthracene |
InChI |
InChI=1S/C16H11Br/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H2 |
InChI-Schlüssel |
KCIUSUUCDGJZOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=C2C=CC=CC2=CC3=CC=CC=C31)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















